N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
Overview
Description
Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole rings . It’s a core structure found in many biologically active compounds, including those with anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antidiabetic properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. The 2-amino and 2-mercapto groups, as well as the benzene ring of the benzothiazole moiety, are highly reactive and can be easily functionalized .Scientific Research Applications
Bioactivity and Medicinal Chemistry
Anti-Influenza Activity : A study by Liu & Cao (2008) synthesized new methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides. Some of these guanidines displayed anti-influenza activity.
Neuroprotective Agents : Research by Anzini et al. (2010) focused on amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for potential use in brain diseases. They found significant neuroprotective properties in in vitro models.
Antimicrobial and Antioxidant Activity : Bhat, Belagali, & Shyamala (2017) synthesized benzothiazole guanidinyl derivatives and found them to exhibit moderate to potent antimicrobial activity against various microorganisms, as well as significant antioxidant activities (Bhat, Belagali, & Shyamala, 2017).
Organic Synthesis and Chemical Properties
Synthetic Methodologies : A study by Liu & Cao (2008) reported an efficient one-step method for preparing polysubstituted guanidinoglucosides, using benzothiazol-2-yl guanidines as starting materials.
Chemical Structure Analysis : Bhatia et al. (2012) conducted quantum chemical studies on 2-(thiazol-2-yl)guanidine, revealing insights into the preferred tautomeric state and electronic structure of these compounds (Bhatia et al., 2012).
Pharmacological Characterization : A benzoxazole derivative containing a guanidine group was synthesized and characterized for its high affinity towards the 5-HT3 receptor, showcasing its potential in pharmacological applications (López-Tudanca et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(6-ethyl-1,3-benzothiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-6-3-4-7-8(5-6)15-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMERZALZHLQKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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